Aripiprazol-Verunreinigung 4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

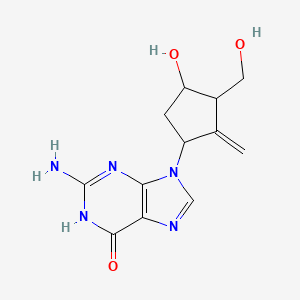

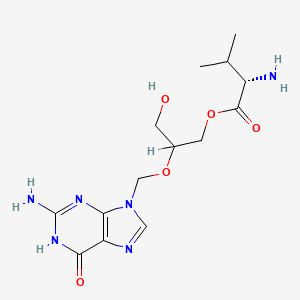

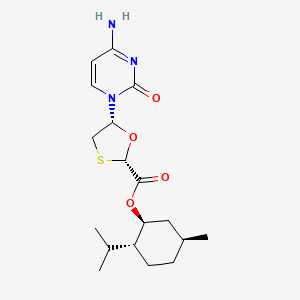

Aripiprazole Impurity 4 is a chemical compound related to Aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug. Aripiprazole Impurity 4 is one of the several impurities that can be present in the synthesis of Aripiprazole, and its identification and quantification are essential for ensuring the quality of the pharmaceutical product .

Wissenschaftliche Forschungsanwendungen

Aripiprazole Impurity 4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the development and validation of analytical methods, such as HPLC, for the quantification of impurities in pharmaceutical formulations . In biology and medicine, it is studied for its potential effects on biological systems and its role in the pharmacokinetics and pharmacodynamics of Aripiprazole . In the pharmaceutical industry, it is crucial for quality control and regulatory compliance to ensure the safety and efficacy of Aripiprazole-containing products .

Wirkmechanismus

Target of Action

Aripiprazole Impurity 4, like its parent compound Aripiprazole, primarily targets dopamine D2 and D3 receptors , and serotonin 5-HT1a and 5-HT2a receptors . These receptors play a crucial role in regulating mood and behavior. Aripiprazole also exhibits moderate affinity for dopamine D4, serotonin 5-HT2c and 5-HT7, alpha 1-adrenergic, and histamine H1 receptors .

Mode of Action

Aripiprazole Impurity 4 is believed to exert its effects through a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors and antagonism at serotonin 5-HT2A receptors . This unique mechanism of action, often referred to as functional selectivity , allows the compound to act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors (D2Rs), depending on endogenous dopamine levels and signaling status .

Biochemical Pathways

Aripiprazole Impurity 4 affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to induce early genes, modulate scaffolding proteins, and activate transcription factors . Furthermore, it has been found to inhibit respiratory complex I, leading to mitochondrial toxicity .

Pharmacokinetics

Aripiprazole has a half-life of 75 hours and reaches peak plasma concentrations within 3 to 5 hours, with steady-state concentrations attained after 14 days .

Action Environment

The action, efficacy, and stability of Aripiprazole Impurity 4 can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and pharmacodynamics can be affected by factors such as the patient’s genetic makeup (particularly variations in the CYP2D6 and CYP3A4 genes), age, liver function, and concomitant medications

Biochemische Analyse

Biochemical Properties

Aripiprazole Impurity 4 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are involved in the metabolism of many drugs. These interactions can lead to the formation of reactive metabolites that may contribute to the impurity’s potential toxicity. Additionally, Aripiprazole Impurity 4 can bind to dopamine and serotonin receptors, similar to aripiprazole, potentially affecting neurotransmitter signaling pathways .

Cellular Effects

Aripiprazole Impurity 4 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In liver cells, it has been shown to induce mitochondrial hyperpolarization and moderate oxidative stress, leading to changes in ATP production and glucose metabolism . These effects can disrupt normal cellular functions and contribute to drug-induced liver injury. Furthermore, Aripiprazole Impurity 4 may affect cell division and proliferation, potentially impacting tissue homeostasis and repair mechanisms .

Molecular Mechanism

The molecular mechanism of Aripiprazole Impurity 4 involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, modulating neurotransmitter release and receptor signaling . Additionally, Aripiprazole Impurity 4 can inhibit the activity of certain enzymes involved in oxidative stress responses, leading to an imbalance in reactive oxygen species and antioxidant defenses . These molecular interactions contribute to the impurity’s pharmacological and toxicological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aripiprazole Impurity 4 can change over time due to its stability and degradation. Studies have shown that the impurity is relatively stable under normal storage conditions but can degrade under acidic or oxidative stress . Long-term exposure to Aripiprazole Impurity 4 in vitro has been associated with persistent mitochondrial dysfunction and oxidative stress, which can lead to cumulative cellular damage . These temporal effects highlight the importance of monitoring the impurity’s stability and degradation products during drug development and storage.

Dosage Effects in Animal Models

The effects of Aripiprazole Impurity 4 vary with different dosages in animal models. At low doses, the impurity may have minimal impact on physiological functions, while higher doses can lead to significant toxic effects. Studies in rodents have shown that high doses of Aripiprazole Impurity 4 can cause liver toxicity, characterized by elevated liver enzymes and histopathological changes . Additionally, dose-dependent effects on neurotransmitter levels and receptor binding have been observed, indicating potential impacts on central nervous system function .

Metabolic Pathways

Aripiprazole Impurity 4 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. It undergoes oxidative metabolism to form various metabolites, some of which may be reactive and contribute to its toxicity . The impurity can also affect metabolic flux by altering the activity of key enzymes involved in glucose and lipid metabolism . These metabolic interactions can influence the overall pharmacokinetic and pharmacodynamic profile of aripiprazole and its impurities.

Transport and Distribution

Within cells and tissues, Aripiprazole Impurity 4 is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via organic anion-transporting polypeptides and effluxed by ATP-binding cassette transporters . These transport mechanisms determine the localization and accumulation of the impurity in different tissues, potentially affecting its pharmacological and toxicological effects. Additionally, binding to plasma proteins can influence the impurity’s bioavailability and distribution .

Subcellular Localization

Aripiprazole Impurity 4 exhibits specific subcellular localization, which can impact its activity and function. It has been found to localize in mitochondria, where it can induce mitochondrial dysfunction and oxidative stress . The impurity may also accumulate in the endoplasmic reticulum, affecting protein folding and secretion processes . These subcellular interactions highlight the importance of understanding the impurity’s localization for assessing its potential effects on cellular functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Aripiprazole Impurity 4 involves the coupling of 1-(2,3-dichlorophenyl)piperazine with other chemical intermediates. The reaction conditions typically include the use of solvents such as acetonitrile and buffers like phosphate buffer at a specific pH . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with minimal side reactions .

Industrial Production Methods: In industrial settings, the production of Aripiprazole and its impurities, including Impurity 4, involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification and quantification . The process is optimized to maximize yield and purity while minimizing the formation of unwanted by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Aripiprazole Impurity 4 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its identification and quantification in pharmaceutical formulations.

Common Reagents and Conditions: Common reagents used in the reactions involving Aripiprazole Impurity 4 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .

Major Products Formed: The major products formed from the reactions of Aripiprazole Impurity 4 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated products .

Vergleich Mit ähnlichen Verbindungen

Aripiprazole Impurity 4 can be compared with other related impurities, such as Aripiprazole Impurity F and Aripiprazole Impurity G . These impurities share similar chemical structures and are formed during the synthesis of Aripiprazole. each impurity has unique properties and potential effects on the safety and efficacy of the drug . The identification and quantification of these impurities are essential for ensuring the quality of Aripiprazole-containing pharmaceutical products .

Eigenschaften

CAS-Nummer |

1424857-63-5 |

|---|---|

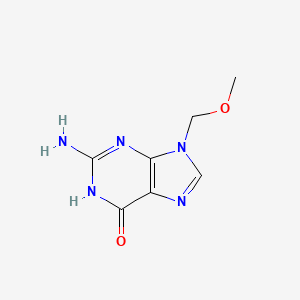

Molekularformel |

C36H42Cl2N4O4 |

Molekulargewicht |

665.67 |

Aussehen |

Solid powder |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.